molecular formula C24H30N2O8 B188348 Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- CAS No. 1062-48-2

Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-

Cat. No.: B188348
CAS No.: 1062-48-2
M. Wt: 474.5 g/mol
InChI Key: RSMOCRIXTHPCBX-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- (hereafter referred to as Compound X) is a piperazine derivative substituted at both nitrogen atoms with 3,4,5-trimethoxybenzoyl groups. The synthesis involves reacting piperazine with 3,4,5-trimethoxybenzoyl chloride under basic conditions, as demonstrated in studies on platelet-activating factor (PAF) antagonists . Key structural features include the central piperazine ring and the electron-rich aromatic acyl groups, which contribute to its steric and electronic properties.

For instance, substitutions at position 2 of the piperazine ring (e.g., ester or carbamate groups) enhance PAF receptor antagonism, with inhibitory activity reaching IC₅₀ values as low as 0.07 µM .

Properties

IUPAC Name

[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O8/c1-29-17-11-15(12-18(30-2)21(17)33-5)23(27)25-7-9-26(10-8-25)24(28)16-13-19(31-3)22(34-6)20(14-16)32-4/h11-14H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMOCRIXTHPCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147544
Record name Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062-48-2
Record name Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001062482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of Piperazine

The most straightforward method involves reacting piperazine with two equivalents of 3,4,5-trimethoxybenzoyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine (TEA) is added to neutralize HCl, facilitating the reaction:

Piperazine+2(3,4,5-Trimethoxybenzoyl Chloride)TEA, DCMTarget Compound+2HCl\text{Piperazine} + 2 \, \text{(3,4,5-Trimethoxybenzoyl Chloride)} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + 2 \, \text{HCl}

Key Conditions :

  • Solvent : DCM or DMF

  • Base : Triethylamine (3 eq.)

  • Temperature : Room temperature (20–25°C)

  • Reaction Time : 12–24 hours

  • Yield : 70–85% after column chromatography.

Stepwise Synthesis Using Protective Groups

To prevent over-acylation, piperazine is first protected with tert-butoxycarbonyl (Boc) groups. After mono-acylation, the Boc group is removed, and the second acylation proceeds:

  • Protection :

    PiperazineBoc2O, DCMN,N’-Boc-Piperazine\text{Piperazine} \xrightarrow{\text{Boc}_2\text{O, DCM}} \text{N,N'-Boc-Piperazine}
  • Mono-Acylation :

    N,N’-Boc-Piperazine+3,4,5-Trimethoxybenzoyl ChlorideTEAMono-Acylated Intermediate\text{N,N'-Boc-Piperazine} + \text{3,4,5-Trimethoxybenzoyl Chloride} \xrightarrow{\text{TEA}} \text{Mono-Acylated Intermediate}
  • Deprotection :

    Mono-Acylated IntermediateTFA/DCMFree Amine\text{Mono-Acylated Intermediate} \xrightarrow{\text{TFA/DCM}} \text{Free Amine}
  • Second Acylation :

    Free Amine+3,4,5-Trimethoxybenzoyl ChlorideTEATarget Compound\text{Free Amine} + \text{3,4,5-Trimethoxybenzoyl Chloride} \xrightarrow{\text{TEA}} \text{Target Compound}

Advantages :

  • Higher purity (>95%) due to controlled reactivity.

  • Avoids diastereomer formation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial processes employ continuous flow reactors to optimize heat and mass transfer. Key parameters include:

ParameterValue
Residence Time10–15 minutes
Temperature40–50°C
SolventMethyl tert-butyl ether (MTBE)
CatalystImmobilized TEA
Throughput5–10 kg/day

This method reduces side products and improves yield (85–90%).

Solvent and Recycle Optimization

MTBE is favored for its low polarity and ease of recovery. Post-reaction, the solvent is distilled and reused, reducing waste. Unreacted piperazine is recovered via acid-base extraction.

Analytical Validation

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃) : δ 3.8–3.9 (singlets, OCH₃), 3.5–3.7 (m, piperazine CH₂), 7.1–7.3 (aromatic protons).

    • ¹³C NMR : 167 ppm (C=O), 152–148 ppm (OCH₃), 45–50 ppm (piperazine CH₂).

  • Mass Spectrometry :

    • ESI-MS : m/z 475.2 [M+H]⁺, consistent with molecular formula C₂₄H₃₀N₂O₈.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

  • Melting Point : 142–144°C (decomposes).

Challenges and Troubleshooting

Common Side Reactions

  • Over-Acylation : Addressed using protective groups or controlled stoichiometry.

  • Hydrolysis of Acid Chloride : Mitigated by anhydrous conditions and molecular sieves.

Yield Optimization Strategies

  • Catalytic Bases : Switching from TEA to DMAP (4-dimethylaminopyridine) increases acylation efficiency.

  • Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.

Recent Advancements

Combinatorial approaches, such as parallel synthesis in mesh bags, enable high-throughput screening of acylating agents and solvents. Plasma-enhanced chemical vapor deposition (PE-CVD) is explored for thin-film applications but remains experimental .

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Structure and Synthesis

Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- features a piperazine ring with two 3,4,5-trimethoxybenzoyl substituents. The synthesis typically involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine under anhydrous conditions:

Piperazine+2(3 4 5 trimethoxybenzoyl chloride)Piperazine 1 4 bis 3 4 5 trimethoxybenzoyl +2HCl\text{Piperazine}+2(\text{3 4 5 trimethoxybenzoyl chloride})\rightarrow \text{Piperazine 1 4 bis 3 4 5 trimethoxybenzoyl }+2\text{HCl}

This synthetic route is optimized for high yield and purity, making it suitable for both laboratory and industrial applications.

Scientific Research Applications

Piperazine derivatives are extensively studied for their biological activities. The following sections detail significant applications of Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-.

Anticancer Activity

Research indicates that Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- exhibits significant anticancer properties. A study demonstrated its effects on various human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
Prostate (DU-145)0.054Induction of apoptosis via caspase activation
Cervical (HeLa)0.048Cell cycle arrest at G2/M phase
Lung (A549)0.054Inhibition of tubulin assembly
Liver (HepG2)0.070Displacement of [3H]PAF from platelet membranes

The mechanism involves binding to tubulin and inhibiting its polymerization, disrupting mitotic spindle formation and leading to cell death .

Antimicrobial Activity

Piperazine derivatives have shown promising antimicrobial properties. The compound has been tested against various bacterial strains with the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli (G-)32 µg/mL
Klebsiella pneumoniae (G-)16 µg/mL
Staphylococcus aureus (G+)8 µg/mL

The antimicrobial action is attributed to the inhibition of bacterial efflux pumps and disruption of cell membrane integrity .

Case Study 1: Anticancer Efficacy

A recent study tested Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- against multiple cancer cell lines. The findings highlighted its ability to induce apoptosis effectively while causing cell cycle arrest in treated cells.

Case Study 2: Platelet Activation Inhibition

Another study synthesized various derivatives of Piperazine to evaluate their antagonistic effects on PAF. The results indicated that structural modifications significantly enhanced activity against platelet aggregation .

Mechanism of Action

The mechanism of action of Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the efflux pumps in bacteria, enhancing the efficacy of antibiotics . The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Piperazine Derivatives with Aromatic Acyl Groups

N,N′-(1,4-Phenylene)bis(3,4,5-trimethoxybenzamide) (JW5)
  • Structure : Replaces the piperazine core with a 1,4-phenylene group, retaining the 3,4,5-trimethoxybenzamide moieties .
  • Activity : While JW5 shares the trimethoxybenzoyl motif, its rigid phenylene linker reduces conformational flexibility compared to Compound X. This structural difference may explain its lower PAF antagonism (IC₅₀ > 2 µM) .
P-gp Inhibitors with Trimethoxyphenyl Substituents
  • Structure : Piperazine derivatives bearing (E)-3-(3,4,5-trimethoxyphenyl)vinyl or 3,4,5-trimethoxyphenyl groups .
  • Activity : These compounds inhibit P-glycoprotein (P-gp) with IC₅₀ values < 1 µM. The vinyl spacer enhances π-π stacking with hydrophobic P-gp pockets, a feature absent in Compound X .

Table 1: Structural and Activity Comparison of Acyl-Substituted Piperazines

Compound Core Structure Substituents Key Activity (IC₅₀) Reference
Compound X Piperazine 3,4,5-Trimethoxybenzoyl PAF antagonism: 0.07 µM
JW5 Phenylene 3,4,5-Trimethoxybenzamide Not reported for PAF
P-gp Inhibitor (e.g., 1b) Piperazine (E)-3-(3,4,5-TMP)vinyl P-gp inhibition: 0.5 µM

Bis-Benzhydryl Piperazines

1,4-Bis((4-Methoxyphenyl)(3,4,5-Trimethoxyphenyl)Methyl)Piperazine (Compound 28)
  • Structure : Bulky benzhydryl groups replace the acyl substituents in Compound X .
  • Activity : Compound 28 demonstrates anti-mitotic activity in breast cancer cells, likely due to tubulin binding. However, its large hydrophobic groups reduce solubility, limiting bioavailability compared to Compound X .

Key Contrast :

  • Compound X prioritizes hydrogen bonding via acyl groups, while Compound 28 relies on hydrophobic interactions. This distinction impacts their target selectivity and pharmacokinetic profiles.

Anticancer Piperazine Derivatives

Benzhydrylpiperazine Derivatives (e.g., NBAOMP)
  • Structure : Combines benzhydryl and 3,4,5-trimethoxybenzoyl groups .
  • Activity : Induces apoptosis in HeLa and Raji cells via intrinsic pathways. The dual substituents enhance membrane penetration but increase cytotoxicity risks compared to Compound X .
1,4-Bis[3-(Amino-Dithiocarboxy)Propionyl]Piperazine Derivatives
  • Structure : Features dithiocarbamate groups instead of aromatic acyl moieties .
  • Activity : Shows selective inhibition of HL-60 leukemia cells (90% at 10 µM) but lacks broad-spectrum efficacy. The dithiocarbamate groups introduce redox-modulating properties absent in Compound X .

Substitution Effects on Activity

  • Position 2 Substitutions : In Compound X derivatives, introducing carbamate or ester groups at position 2 improves PAF receptor binding by 40-fold (IC₅₀: 2 µM → 0.05 µM) .
  • Methoxy Group Positioning : Derivatives with 2,3,4-trimethoxybenzyl groups (e.g., from ) exhibit reduced activity compared to 3,4,5-trimethoxy isomers, highlighting the importance of para-methoxy orientation for π-stacking .

Biological Activity

Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- is a chemical compound categorized as a piperazine derivative. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- features two 3,4,5-trimethoxybenzoyl groups attached to the nitrogen atoms of the piperazine ring. The synthesis typically involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine under anhydrous conditions:

Piperazine+2(3 4 5 trimethoxybenzoyl chloride)Piperazine 1 4 bis 3 4 5 trimethoxybenzoyl +2HCl\text{Piperazine}+2(\text{3 4 5 trimethoxybenzoyl chloride})\rightarrow \text{Piperazine 1 4 bis 3 4 5 trimethoxybenzoyl }+2\text{HCl}

This synthetic route allows for the production of the compound with high purity and yield.

Anticancer Properties

Research indicates that Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- exhibits significant anticancer activity. A study demonstrated its effect on various human cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
Prostate (DU-145)0.054Induction of apoptosis via caspase activation
Cervical (HeLa)0.048Cell cycle arrest at G2/M phase
Lung (A549)0.054Inhibition of tubulin assembly
Liver (HepG2)0.070Displacement of [3H]PAF from platelet membranes

The compound's mechanism involves binding to tubulin and inhibiting its polymerization, leading to disrupted mitotic spindle formation and subsequent cell death .

Antimicrobial Activity

Piperazine derivatives have been explored for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli (G-)32 µg/mL
Klebsiella pneumoniae (G-)16 µg/mL
Staphylococcus aureus (G+)8 µg/mL

The antimicrobial action is attributed to the inhibition of bacterial efflux pumps and disruption of cell membrane integrity .

The biological activity of Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- is primarily mediated through its interaction with specific molecular targets. Notably:

  • Inhibition of Platelet-Activating Factor (PAF) : The compound acts as an antagonist to PAF receptors. Substitutions in its structure have been shown to enhance its inhibitory potency from 2 µM to as low as 0.07 µM .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression and microbial resistance pathways.

Case Studies

  • Study on Platelet Activation : A study synthesized various derivatives of Piperazine to evaluate their antagonistic effects on PAF. The findings indicated that structural modifications significantly enhanced activity against platelet aggregation .
  • Anticancer Efficacy : A recent study tested the compound against multiple cancer cell lines and highlighted its ability to induce apoptosis effectively while causing cell cycle arrest in treated cells .

Q & A

Q. What synthetic methodologies are reported for preparing Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- and related derivatives?

A common route involves the condensation of piperazine derivatives with activated 3,4,5-trimethoxybenzoyl groups. For example, N,N-diethylcarbamic acid piperazin-2-ylmethyl ester (IV) can be synthesized by deprotecting a precursor with H₂/Pd/C, followed by reaction with 3,4,5-trimethoxybenzoyl chloride in dichloromethane using triethylamine as a base . This method emphasizes the importance of protecting groups (e.g., Boc) and stepwise functionalization to avoid side reactions. Analytical validation via NMR and mass spectrometry is critical for confirming structural integrity.

Q. How is the structural conformation of piperazine derivatives validated experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine was characterized using single-crystal X-ray diffraction, revealing bond lengths, angles, and torsional parameters critical for understanding steric effects . When crystallography is impractical, complementary techniques like ¹H/¹³C NMR, IR spectroscopy, and computational conformational analysis (e.g., AM1 semi-empirical methods) are employed to infer the most stable conformers .

Q. What preliminary biological assays are used to assess anticancer potential?

DNA-binding affinity is often evaluated via molecular docking against canonical B-DNA (e.g., PDB ID: 1BNA). Piperazine derivatives like 1,4-Bis(2-chloro-4-nitrophenyl)piperazine showed binding affinities (ΔG) of -7.5 kcal/mol, indicating strong intercalation or minor-groove binding via hydrogen bonds and π-alkyl interactions with nucleotides (e.g., DG4, DA6) . In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines are subsequently used to validate computational predictions .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on aromatic rings influence DNA-binding efficacy?

Substituent positioning significantly impacts binding modes. For example, 1,4-Bis(4-chlorophenylsulfonyl)piperazine exhibited higher DPP-IV inhibition than meta-substituted analogs due to enhanced steric compatibility with enzyme active sites . In DNA docking, para-substituted trimethoxybenzoyl groups may favor intercalation via planar aromatic stacking, while ortho-substituents could sterically hinder binding. Computational studies (e.g., AutoDock Vina) combined with mutagenesis experiments (e.g., modifying DNA base pairs) are essential to map structure-activity relationships .

Q. What experimental and computational strategies resolve contradictions in binding affinity data?

Discrepancies between docking scores (e.g., ΔG = -7.5 vs. -7.4 kcal/mol for multiple binding sites) require multi-method validation. Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess binding stability, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For instance, piperazine-DNA interactions showed reversible binding in MD, but ITC revealed entropy-driven binding dominated by hydrophobic forces . Cross-validating with competitive assays (e.g., ethidium bromide displacement) further clarifies binding mechanisms .

Q. How can researchers optimize piperazine derivatives for selective targeting of cancer cells?

Rational design involves:

  • Pharmacophore modification : Introducing electron-withdrawing groups (EWGs) like nitro or chloro enhances DNA affinity, as seen in 1,4-Bis(2-chloro-4-nitrophenyl)piperazine .
  • Selectivity screening : Compare binding to cancer vs. normal cell DNA using fluorescence anisotropy or surface plasmon resonance (SPR).
  • Prodrug strategies : Masking polar groups (e.g., esterification) improves bioavailability, as demonstrated in 3,4,5-trimethoxybenzamide derivatives .

Q. What analytical challenges arise in characterizing Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- due to its structural complexity?

Key challenges include:

  • Stereochemical ambiguity : Piperazine rings adopt chair or boat conformations, requiring NOESY NMR to resolve axial/equatorial substituents .
  • Degradation under HPLC conditions : Trimethoxybenzoyl groups may oxidize, necessitating UPLC-MS with low-temperature protocols .
  • Crystallization difficulties : Bulky substituents hinder crystal formation, often requiring co-crystallization with host molecules (e.g., cyclodextrins) .

Methodological Insights from Evidence

  • Conformational Analysis : Use Spartan06 with AM1 semi-empirical methods to identify low-energy conformers (e.g., ΔE < 0.5 kcal/mol) .
  • Docking Protocols : Define a 40ų grid box around DNA’s major/minor grooves in AutoDock Vina, with Kollman charges for the target and Geistinger charges for ligands .
  • Synthetic Yield Optimization : Employ Schlenk techniques for moisture-sensitive steps (e.g., acyl chloride reactions) and monitor intermediates via TLC (Rf = 0.3–0.5 in EtOAc/hexane) .

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